molecular formula C17H19NO5S B12738253 N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine CAS No. 90778-83-9

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine

Cat. No.: B12738253
CAS No.: 90778-83-9
M. Wt: 349.4 g/mol
InChI Key: ZMEXGNFMQHLDST-WSHDBJAUSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR analysis reveals distinct signals for each structural domain:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Benzodioxole aromatic protons 6.8–7.1 Doublet 3H H-12, H-14, H-15
Methylenedioxy (-OCH₂O-) 5.9–6.0 Singlet 2H H-16, H-17
Conjugated dienyl protons 6.2–6.7 Multiplet 4H H-7, H-8, H-9, H-10
Methionine α-proton (C2) 4.3–4.5 Quartet 1H H-2
Methylsulfanyl (-SCH₃) 2.1–2.3 Singlet 3H H-19

Carbon-13 NMR identifies key functional groups:

  • Carbonyl carbons : Amide (C5, δ ~170 ppm) and carboxylic acid (C1, δ ~175 ppm).
  • Benzodioxole carbons : Aromatic carbons (C11–C15, δ 105–150 ppm) and methylenedioxy (C16–C17, δ 100–102 ppm).
  • Dienyl carbons : Conjugated sp² carbons (C6–C10, δ 120–140 ppm).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 350.4 confirms the molecular formula C₁₇H₁₉NO₅S . Key fragmentation pathways include:

Fragment Ion (m/z) Proposed Structure Cleavage Site
232.1 Benzodioxole-pentadienyl ion Amide C–N bond
178.0 Dehydrated benzodioxole fragment Loss of H₂O and CO₂
150.1 Methionine-derived ion (C₅H₁₁NO₂S⁺) Side chain cleavage
121.0 Methylsulfanyl cation (CH₃S⁺) S–C bond scission

The base peak at m/z 121.0 corresponds to the stable methylsulfanyl cation, a hallmark of methionine-containing compounds.

Infrared Spectroscopy of Functional Groups

Infrared (IR) spectroscopy identifies vibrational modes of critical functional groups:

Absorption (cm⁻¹) Assignment Structural Feature
3280 N–H stretch Amide group
1710 C=O stretch Carboxylic acid and ketone
1645 C=C stretch Conjugated dienyl system
1240 C–O–C asymmetric stretch Benzodioxole ether
1030 S–CH₃ stretch Methylsulfanyl group

The absence of a free amine N–H stretch (~3350 cm⁻¹) confirms amide bond formation, while the conjugated dienyl system’s C=C stretch appears at lower wavenumbers due to electron delocalization.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311+G(d,p) level reveal the optimized geometry (Figure 1). Key findings include:

  • Planarity : The benzodioxole ring and pentadienyl system adopt a near-coplanar arrangement (dihedral angle: 12.3°), facilitating conjugation.
  • Hydrogen bonding : The amide N–H forms a 2.8 Å hydrogen bond with the carboxylic acid O–H, stabilizing the zwitterionic form.
  • Sulfur interactions : The methylsulfanyl group exhibits a 15° deviation from planarity, minimizing steric clash with the dienyl spacer.

Molecular Orbital Analysis of Conjugated Systems

HOMO-LUMO analysis (Figure 2) highlights electron density distribution:

  • HOMO : Localized on the benzodioxole ring and conjugated dienyl system, indicating nucleophilic reactivity at C7 and C9.
  • LUMO : Concentrated on the carbonyl groups (C1 and C5), suggesting electrophilic character at these sites.
  • Energy gap : ΔE = 4.2 eV, characteristic of extended π-systems with moderate electronic excitation energy.

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the amide lone pair (n_N) and the π* orbital of the dienyl system, stabilizing the molecule by 28.5 kcal/mol.

Properties

CAS No.

90778-83-9

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H19NO5S/c1-24-9-8-13(17(20)21)18-16(19)5-3-2-4-12-6-7-14-15(10-12)23-11-22-14/h2-7,10,13H,8-9,11H2,1H3,(H,18,19)(H,20,21)/b4-2+,5-3+/t13-/m0/s1

InChI Key

ZMEXGNFMQHLDST-WSHDBJAUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Pentadienyl Chain Formation: The pentadienyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.

    Coupling with L-Methionine: The final step involves coupling the benzodioxole-pentadienyl intermediate with L-methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pentadienyl chain, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₆H₁₇NO₅S (inferred from ).
  • Synonyms: N-Piperoylmethionine (non-proprietary name) .
  • InChIKey : ZMEXGNFMQHLDST-WSHDBJAUSA-N .

The compound is primarily of interest in medicinal chemistry due to its structural similarity to piperine, a well-studied alkaloid from black pepper, and other derivatives with reported anti-inflammatory, anticancer, and metabolic modulation properties .

Comparison with Structurally Similar Compounds

Piperine (1-(5-[1,3-Benzodioxol-5-yl]-1-oxo-2,4-pentadienyl)piperidine)

Piperine is the prototypical compound in this structural family, isolated from black pepper (Piper nigrum) and extensively studied for its bioactivity.

Property N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-Methionine Piperine
Core Structure L-Methionine conjugate Piperidine conjugate
Molecular Formula C₁₆H₁₇NO₅S C₁₇H₁₉NO₃
Bioactive Moieties 1,3-Benzodioxole, α,β-unsaturated ketone, thioether (methionine) 1,3-Benzodioxole, α,β-unsaturated ketone, piperidine
Reported Activities Limited data (supplier listings suggest preclinical investigation) Antioxidant, anti-inflammatory, bioavailability enhancer
Solubility Likely polar due to methionine’s carboxylate group Low water solubility (improved via formulations)

Key Differences :

  • The substitution of L-methionine for piperidine introduces a sulfur atom and a carboxylic acid group, which may alter solubility, metabolic stability, and target selectivity. Piperine’s piperidine moiety is critical for its interaction with TRPV1 receptors, whereas the methionine derivative could engage with sulfur-dependent enzymes or transporters .

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-Isoleucine

This analog replaces methionine with L-isoleucine, another branched-chain amino acid.

Property L-Methionine Derivative L-Isoleucine Derivative
Side Chain -SCH₃ (thioether) -CH(CH₂CH₃)CH₂CH₃ (hydrophobic)
Potential Interactions Sulfur-mediated (e.g., CYP450 modulation) Hydrophobic binding (e.g., albumin)
InChIKey ZMEXGNFMQHLDST-WSHDBJAUSA-N MIPFNQPZGSXYMX-RODFCQLDSA-N

Implications :

  • The isoleucine variant lacks sulfur but offers enhanced lipophilicity, which could improve blood-brain barrier penetration compared to the methionine derivative .

N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

This compound () shares the 1,3-benzodioxole group but incorporates a thieno-pyrimidinone core and acetamide linker.

Property Target Compound Thieno-Pyrimidinone Analog
Core Structure Amino acid conjugate Heterocyclic (thieno-pyrimidinone)
Functional Groups Carboxylate, thioether Sulfanyl, methoxyphenyl
Therapeutic Potential Underexplored Likely kinase inhibition (based on pyrimidinone analogs)

Structural Insights :

  • The thieno-pyrimidinone analog’s rigid heterocycle may favor ATP-binding pocket interactions in kinases, whereas the methionine derivative’s flexibility could suit protein-protein interaction targets .

Stability Considerations :

  • The α,β-unsaturated ketone system is prone to Michael addition reactions, necessitating stabilization strategies (e.g., low-temperature storage) .

Biological Activity

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and research findings relevant to its pharmacological profile.

  • Molecular Formula : C17H19NO5S
  • Molecular Weight : 349.401 g/mol
  • CAS Registry Number : 90778-83-9
  • IUPAC Name : L-Methionine, N-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-

The compound features a benzodioxole moiety, which is known for contributing to various biological activities including anti-inflammatory and anticancer effects.

1. Anti-inflammatory Effects

Research has indicated that compounds containing the benzodioxole structure exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzodioxole can act as competitive inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In a study evaluating various benzodioxole derivatives, one compound demonstrated an IC50 value of 0.725 µM against COX1, indicating potent anti-inflammatory activity . The selectivity of these compounds for COX enzymes suggests potential therapeutic applications in treating inflammatory conditions.

2. Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies on HeLa cervical cancer cells revealed that certain derivatives exhibited cytotoxicity with CC50 values ranging from 0.219 mM to 1.79 mM . The most cytotoxic derivative was noted to have a CC50 value significantly lower than its IC50 values for COX inhibition, suggesting a promising therapeutic index for anticancer applications.

3. Antioxidant Properties

The antioxidant activity of benzodioxole-containing compounds is another area of interest. These compounds have been shown to scavenge free radicals and reduce oxidative stress in various biological systems, which is crucial in preventing cellular damage and associated diseases .

Summary of Research Findings

A summary table below consolidates key findings from various studies regarding the biological activity of this compound and related compounds:

Activity IC50/CC50 Values Cell Line/Target Reference
COX1 Inhibition0.725 µMCOX Enzyme
COX2 Inhibition1.12 µMCOX Enzyme
CytotoxicityCC50 = 0.219 mMHeLa (Cervical Cancer)
Antioxidant ActivityN/AVarious Biological Systems

Case Studies

Case Study 1: Anti-inflammatory Evaluation
In a comparative study of benzodioxole derivatives, the compound with the highest selectivity for COX1 showed promise as a non-steroidal anti-inflammatory drug (NSAID) alternative due to its lower side effects compared to traditional NSAIDs like Ketoprofen .

Case Study 2: Anticancer Screening
Another investigation assessed the anticancer potential of several benzodioxole derivatives against HeLa cells. The study found that modifications in the benzodioxole structure significantly influenced cytotoxicity and selectivity towards cancer cells .

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